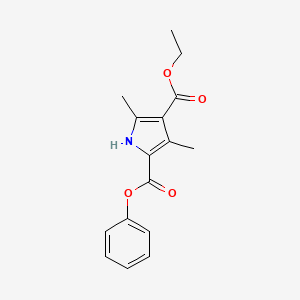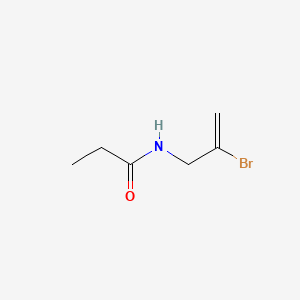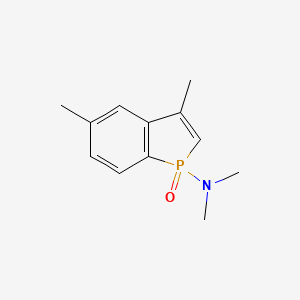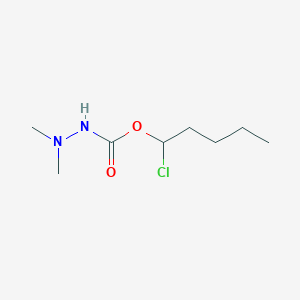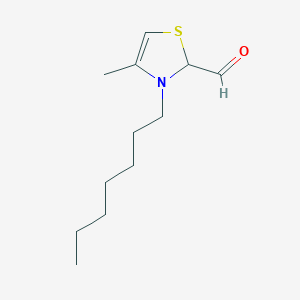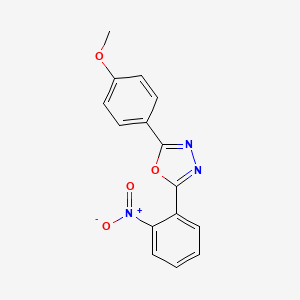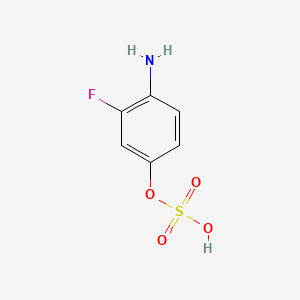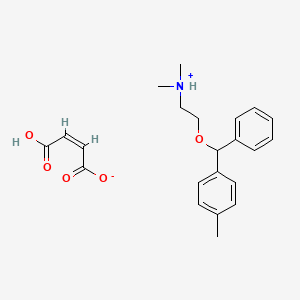
N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate involves multiple steps. One common method includes the reaction of p-methyl-alpha-phenylbenzyl chloride with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Mebrophenhydramine: Another compound with a similar structure and properties.
Uniqueness
N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
100262-16-6 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
dimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H23NO.C4H4O4/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZEMCWEKFOJVERM-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


